isopropyl N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate

Description

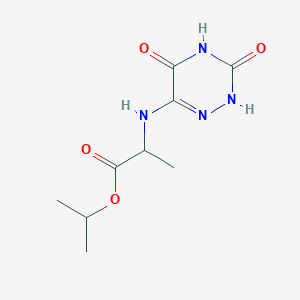

Isopropyl N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate (IUPAC name: propan-2-yl N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate) is a triazine-based compound featuring an alanine ester backbone and a 1,2,4-triazin-6-yl substituent. Its molecular formula is C₉H₁₄N₄O₄, with a molecular weight of 242.23 g/mol . Key physicochemical properties include:

- logP: -0.2629 (indicating moderate hydrophilicity)

- Hydrogen bond donors/acceptors: 3/8

- Polar surface area: 92.58 Ų (suggesting moderate membrane permeability limitations)

- Stereochemistry: Racemic mixture .

Its synthesis involves coupling triazinone derivatives with amino acid esters, as inferred from analogous triazine-based syntheses .

Properties

IUPAC Name |

propan-2-yl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c1-4(2)17-8(15)5(3)10-6-7(14)11-9(16)13-12-6/h4-5H,1-3H3,(H,10,12)(H2,11,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULJUUYSHKAUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NC1=NNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine derivatives are widely studied for their pharmacological and agrochemical applications. Below is a detailed comparison of isopropyl N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate with structurally or functionally related compounds.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Core Modifications: The target compound features a triazinone core (3,5-dioxo), which enhances hydrogen-bonding capacity compared to the dimethoxy-triazine derivative . This may improve target binding in enzyme inhibition. The patented dichloro-triazine derivative includes electron-withdrawing chloro and nitrile groups, likely enhancing stability and reactivity in agrochemical applications.

Side Chain Variations: The alanine ester in the target compound distinguishes it from the branched-chain pentanoic acid in compound 9 . The ester group may improve lipophilicity and bioavailability compared to free carboxylic acids.

Physicochemical Properties :

Q & A

Q. What are the optimal synthetic routes for isopropyl N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate, and how are reaction conditions optimized?

The synthesis involves coupling triazine derivatives with amino acid esters. Key steps include:

- Activation of carboxylic acids : Use coupling agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to facilitate esterification between the triazine core and the alanine isopropyl ester .

- Reaction optimization : Control temperature (20–25°C) and pH (6.5–7.5) to minimize side reactions and maximize yield. For example, excess triethylamine is used to neutralize HCl generated during activation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR verify the triazine ring, alanine backbone, and ester groups. For example, δ 4.27 ppm (α-CH of alanine) and δ 3.81 ppm (ester OCH) are diagnostic peaks .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H] at m/z 257.258) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at 1715 cm (C=O stretch of triazine) and 3261 cm (N-H stretch) validate functional groups .

Q. How can researchers ensure compound stability during storage and experimental use?

- Storage conditions : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the ester group .

- Degradation monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products, such as the free carboxylic acid form .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for the triazine core in biological assays?

- Mechanistic studies : Use isotopic labeling (e.g., -triazine) to trace metabolic pathways and identify off-target interactions .

- Dosage optimization : Conduct dose-response curves in cellular models (e.g., IC determination) to differentiate between specific activity and nonspecific toxicity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to thyroid hormone receptor-β (TRβ), a target for structurally related triazines. Key interactions include hydrogen bonding with Ser277 and hydrophobic contacts with Leu330 .

- MD simulations : Analyze stability of the ligand-receptor complex over 100 ns trajectories to validate binding modes .

Q. What advanced techniques characterize degradation pathways under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.